Scientific Field: Food and Bioprocess Technology
Application Summary: 2-Nonanone is used in the development of antimicrobial packaging films for controlling Botrytis cinerea, a fungus that causes grey mould disease in fruits and vegetables.
Methods of Application: The application involves the formation of an inclusion complex with β-cyclodextrin, 2-nonanone, and two polymer matrices (polylactic acid and low-density polyethylene).
Results: The films showed high effectiveness in reducing the growth of B. cinerea under different experimental conditions.
Scientific Field: Plant Science
Application Summary: 2-Nonanone is used in the modulation of growth and antioxidant systems of Lactuca sativa (lettuce) when released from Solid Lipid Nanoparticles (SLNs).
Methods of Application: The application involves the encapsulation of 2-nonanone and 2-tridecanone into SLNs.
Results: Root development was strongly stimulated mainly by 2-tridecanone, and leaf area increased by 25–32% with 2-nonanone.
Scientific Field: Toxicology
Application Summary: 2-Dodecanone, a similar compound to 2-Nonanone, has been studied for its effects on the parasitic insect Nasonia vitripennis. The study aimed to understand the molecular mechanism of action of these compounds.
Methods of Application: The insect was exposed at the pupae stage for 48 hours (up to 6 days) to sublethal doses (5 µg/L and 500 µg/L) of 2-Dodecanone.
Results: 2-Dodecanone altered the gene expression related to ecdysone-related pathways, biotransformation, and cell homeostasis.
Scientific Field: Industrial Chemistry
Application Summary: Thanks to its floral, jasmine-like scent, 2-Nonanone is commonly used in the flavor and fragrance industry.
Methods of Application: It is incorporated into a variety of products, from perfumes and lotions to candles and air fresheners.
Results: The pleasant smell of 2-Nonanone has seen its use in flavor and fragrance industries.
Application Summary: Nonanone serves as an important chemical intermediate, playing a significant role in various chemical reactions.
Methods of Application: Nonanone can be synthesized through the oxidation of nonanal, a process typically facilitated using an oxidizing agent such as potassium permanganate.
Results: Nonanone’s utility in various industries is undeniable, its potential health impacts cannot be overlooked.
2-Nonanone, also known as nonan-2-one or beta-nonanone, is a straight-chain aliphatic ketone with the molecular formula and a molecular weight of approximately 142.24 g/mol. It is classified as an organic compound characterized by a carbonyl group (C=O) bonded to two carbon atoms. 2-Nonanone is typically found in a liquid state at room temperature and exhibits a sweet, earthy, and fishy odor. This compound is present in various natural sources, including certain foods like corn, ginger, and cloves, where it may contribute to flavor profiles .
Research indicates that 2-nonanone exhibits low toxicity and does not induce significant mutagenic effects. In studies involving Chinese hamster lung fibroblasts, it was found to be non-clastogenic, meaning it did not cause chromosomal damage at tested concentrations . Additionally, it has been detected in various biological systems, suggesting potential roles as a secondary metabolite that may serve defensive or signaling functions .
2-Nonanone can be synthesized through several methods:
2-Nonanone has various applications across different fields:
Interaction studies involving 2-nonanone have primarily focused on its sensory properties. Research indicates that it contributes to off-flavors in stored milk products when oxidation occurs. This highlights its role in food chemistry and quality control . Additionally, studies have assessed its potential interactions with other compounds in biological systems, indicating a relatively low reactivity with common biological nucleophiles under physiological conditions .
Several compounds share structural similarities with 2-nonanone. Here are some notable comparisons:
Compound Name | Molecular Formula | Molecular Weight | Key Characteristics |
---|---|---|---|
2-Heptanone | 114.18 g/mol | Shorter chain length; used in flavoring and fragrances. | |
4-Methyl-2-pentanone | 100.16 g/mol | Contains a methyl group; known for distinct flavor profiles. | |
3-Octanone | 128.22 g/mol | Similar odor characteristics; used in food applications. |
While these compounds share functional characteristics as ketones, 2-nonanone's unique nine-carbon chain structure contributes to its distinct sensory properties and applications in flavor and fragrance industries .
Irritant